Pamicogrel
Overview
Description
Molecular Structure Analysis
The molecular formula of Pamicogrel is C25H24N2O4S . The InChI key is ISCHOARKJADAKJ-UHFFFAOYSA-N . The structure includes a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds containing nitrogen and sulfur respectively .Physical And Chemical Properties Analysis
Pamicogrel has a molar mass of 448.54 g/mol . The density of Pamicogrel is 1.2±0.1 g/cm^3 . The boiling point is 600.3±65.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C .Scientific Research Applications
Pamicogrel in Cardiovascular Disease
Pamicogrel, a cyclooxygenase inhibitor with anti-platelet aggregation properties, has been primarily researched for its potential in treating chronic arterial occlusion. Its therapeutic implications extend to both the prevention and treatment of ischemic brain injury. Pamicogrel's role in inhibiting platelet aggregation and its application in cerebral circulation disturbances like cerebral hemorrhage or infarction have been pivotal areas of research (Light, 1999).
PAM (Platelet Aggregating Material) in Tumor Metastasis
While not directly about Pamicogrel, research on a different PAM (Platelet Aggregating Material) identified in rat fibrosarcoma has provided insights into factors influencing hemostatic processes in tumor metastasis. This study found a high molecular weight substance containing sialic acid, distinct from known aggregating agents like thrombin or ADP, which is critical in the platelet aggregating process. This research enhances understanding of platelet behavior in tumor contexts, which could be relevant to Pamicogrel's anti-platelet properties (Mohanty & Hilgard, 1984).
Pharmacological Research and Treatment of Cancer
Pamicogrel's pharmacological profile has implications for cancer treatment, as indicated by the EORTC-PAMM group's recommendations on cellular pharmacology studies of anticancer agents. These recommendations focus on the in vitro evaluation of novel anti-tumor agents, emphasizing the need for appropriate and robust methods in experimental designs. While Pamicogrel is not explicitly mentioned, its pharmacological characteristics could align with these guidelines, especially considering its effects on platelet aggregation and potential impacts on tumor metastasis (Perego et al., 2018).
Safety And Hazards
Pamicogrel is classified as toxic . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be rinsed out with copious amounts of water and medical advice should be sought .
properties
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pamicogrel | |
CAS RN |
101001-34-7 | |
Record name | Pamicogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamicogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamicogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMICOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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